molecular formula C9H9ClO B13468290 2-(3-Chlorophenyl)prop-2-en-1-ol

2-(3-Chlorophenyl)prop-2-en-1-ol

Cat. No.: B13468290
M. Wt: 168.62 g/mol
InChI Key: AQQHYYZCFBBVIW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C(_9)H(_9)ClO It is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbon-carbon double bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: 3-chlorocinnamaldehyde or 3-chlorocinnamic acid.

    Reduction: 2-(3-chlorophenyl)propan-1-ol.

    Substitution: 2-(3-hydroxyphenyl)prop-2-en-1-ol or 2-(3-aminophenyl)prop-2-en-1-ol.

Scientific Research Applications

2-(3-Chlorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)prop-2-en-1-ol
  • 2-(4-Chlorophenyl)prop-2-en-1-ol
  • 2-(3-Bromophenyl)prop-2-en-1-ol

Uniqueness

2-(3-Chlorophenyl)prop-2-en-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-(3-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,11H,1,6H2

InChI Key

AQQHYYZCFBBVIW-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC(=CC=C1)Cl

Origin of Product

United States

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